molecular formula C21H22Cl2N4O2S B8728430 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((2-methyl-3-pyridinyl)methyl)-, carbamate (ester) CAS No. 178980-27-3

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((2-methyl-3-pyridinyl)methyl)-, carbamate (ester)

Cat. No.: B8728430
CAS No.: 178980-27-3
M. Wt: 465.4 g/mol
InChI Key: DDYKXRIDIMRLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((2-methyl-3-pyridinyl)methyl)-, carbamate (ester) is a useful research compound. Its molecular formula is C21H22Cl2N4O2S and its molecular weight is 465.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((2-methyl-3-pyridinyl)methyl)-, carbamate (ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((2-methyl-3-pyridinyl)methyl)-, carbamate (ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178980-27-3

Molecular Formula

C21H22Cl2N4O2S

Molecular Weight

465.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-[(2-methylpyridin-3-yl)methyl]-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C21H22Cl2N4O2S/c1-12(2)19-20(30-17-8-15(22)7-16(23)9-17)27(18(26-19)11-29-21(24)28)10-14-5-4-6-25-13(14)3/h4-9,12H,10-11H2,1-3H3,(H2,24,28)

InChI Key

DDYKXRIDIMRLPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CN2C(=NC(=C2SC3=CC(=CC(=C3)Cl)Cl)C(C)C)COC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 20 ml of tetrahydrofuran was dissolved 405 mg of 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1-(2-methylpyridin-3-ylmethyl)-1H-imidazole (119a), and the mixture was cooled to -40° C. With stirring, 171 μl of trichloroacetylisocyanate was added, the mixture was allowed to stand to reach room temperature, and stirred for 30 minutes. There were added 200 μl of triethylamine, 5 ml of water and 10 ml of methanol, and the mixture was stirred at 70° C. for 2 hours. After completion of the reaction, the solution was distilled off under reduced pressure, an aqueous sodium hydrogen carbonate solution was added, extracted with ethyl acetate, the extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The crystals were washed with diethyl ether, filtered, and 400 mg of Compound I-133 was obtained (yield 90%). mp 127° C.
Quantity
171 μL
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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